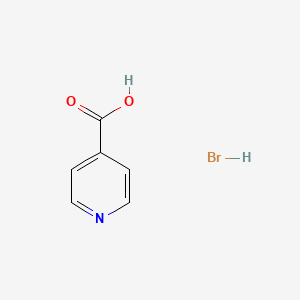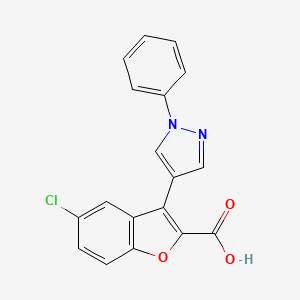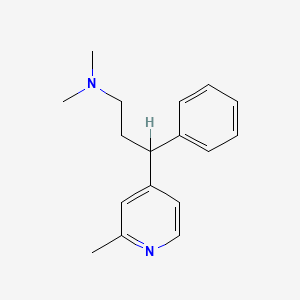![molecular formula C17H26NOP B14342416 3-[Di(bicyclo[2.2.1]heptan-2-yl)phosphoryl]propanenitrile CAS No. 106104-99-8](/img/structure/B14342416.png)
3-[Di(bicyclo[2.2.1]heptan-2-yl)phosphoryl]propanenitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[Di(bicyclo[221]heptan-2-yl)phosphoryl]propanenitrile is a complex organic compound characterized by its unique bicyclic structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-[Di(bicyclo[2.2.1]heptan-2-yl)phosphoryl]propanenitrile typically involves multiple steps, starting with the preparation of bicyclo[2.2.1]heptane derivatives. The reaction conditions often require specific catalysts and solvents to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and advanced purification techniques can enhance the scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
3-[Di(bicyclo[2.2.1]heptan-2-yl)phosphoryl]propanenitrile undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while reduction may produce alkanes or amines.
Wissenschaftliche Forschungsanwendungen
3-[Di(bicyclo[2.2.1]heptan-2-yl)phosphoryl]propanenitrile has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research may explore its potential therapeutic effects or use as a drug precursor.
Industry: It can be used in the development of new materials or as a catalyst in chemical reactions.
Wirkmechanismus
The mechanism of action of 3-[Di(bicyclo[2.2.1]heptan-2-yl)phosphoryl]propanenitrile involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to fit into certain binding sites, potentially modulating the activity of enzymes or receptors. The exact pathways involved depend on the specific application and context of its use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bicyclo[2.2.1]heptane derivatives: These compounds share a similar bicyclic structure but differ in their functional groups.
Camphor: A well-known bicyclic compound with applications in medicine and industry.
Norbornane derivatives: These compounds have a similar bicyclic framework and are used in various chemical applications.
Uniqueness
3-[Di(bicyclo[2.2.1]heptan-2-yl)phosphoryl]propanenitrile is unique due to its specific functional groups and potential for diverse applications. Its structure allows for a range of chemical modifications, making it a versatile compound for research and industrial use.
Eigenschaften
CAS-Nummer |
106104-99-8 |
|---|---|
Molekularformel |
C17H26NOP |
Molekulargewicht |
291.4 g/mol |
IUPAC-Name |
3-[bis(2-bicyclo[2.2.1]heptanyl)phosphoryl]propanenitrile |
InChI |
InChI=1S/C17H26NOP/c18-6-1-7-20(19,16-10-12-2-4-14(16)8-12)17-11-13-3-5-15(17)9-13/h12-17H,1-5,7-11H2 |
InChI-Schlüssel |
WIUDJHUXAQTLKI-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2CC1CC2P(=O)(CCC#N)C3CC4CCC3C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


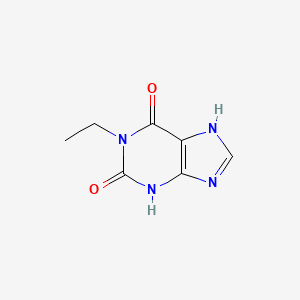
![1-(Aziridin-1-yl)-3-[4-[[4-(aziridin-1-ylcarbamoylamino)phenyl]methyl]phenyl]urea](/img/structure/B14342352.png)


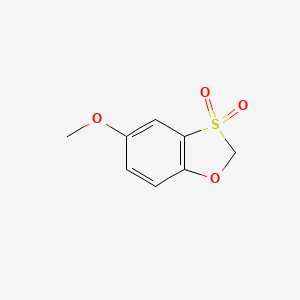
![N-[1-(3-Methylphenyl)-5-phenyl-1H-1,2,4-triazol-3-yl]urea](/img/structure/B14342372.png)

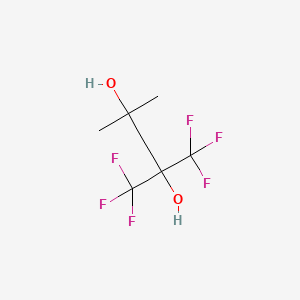
![N-[2-(4-Methoxyphenyl)-1-phenylethyl]formamide](/img/structure/B14342390.png)
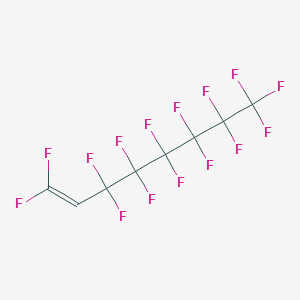
![2-[(Heptadecafluorooctyl)(methyl)amino]ethyl prop-2-enoate](/img/structure/B14342397.png)
